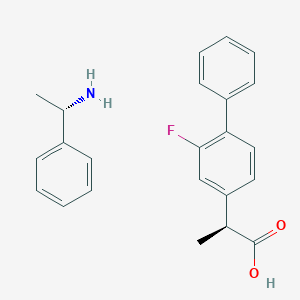
N-(cyclopropylmethyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a primary amine with a cyclopropylmethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(cyclopropylmethyl)propan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of propan-1-amine with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cyclopropylmethyl nitrile to produce the corresponding amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt. This process is advantageous due to its high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclopropylmethyl)cyclopropan-1-amine;hydrochloride
- Propylamine
- Cyclopropylamine
Uniqueness
N-(cyclopropylmethyl)propan-1-amine;hydrochloride is unique due to the presence of both a cyclopropylmethyl group and a primary amine. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C7H16ClN |
|---|---|
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-5-8-6-7-3-4-7;/h7-8H,2-6H2,1H3;1H |
InChI-Schlüssel |
BPEOXZUTRXGXSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


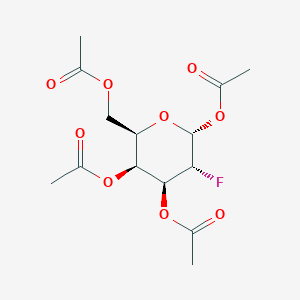

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

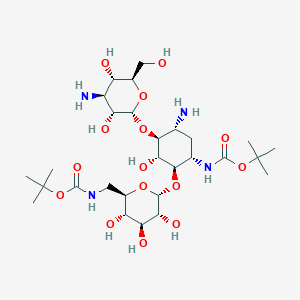
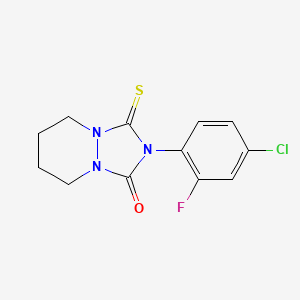
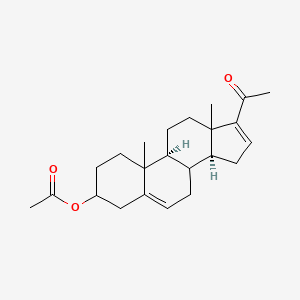
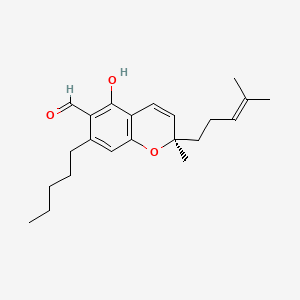
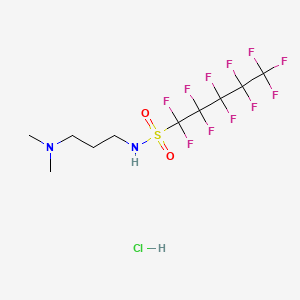
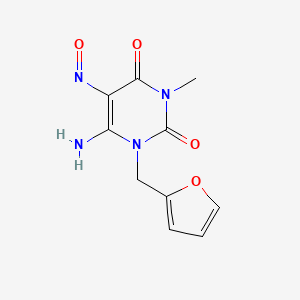
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
